molecular formula C10H20ClN3 B15133720 N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride CAS No. 1856064-66-8

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

Cat. No.: B15133720
CAS No.: 1856064-66-8
M. Wt: 217.74 g/mol
InChI Key: HEDIBJACMYGXDN-UHFFFAOYSA-N
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Description

N-[(2-Propylpyrazol-3-yl)methyl]propan-1-amine hydrochloride is a small organic molecule featuring a pyrazole ring substituted with a propyl group at the 2-position and a propan-1-amine moiety linked via a methyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications. Pyrazole derivatives are widely studied due to their biological relevance, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Properties

CAS No.

1856064-66-8

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-3-6-11-9-10-5-7-12-13(10)8-4-2;/h5,7,11H,3-4,6,8-9H2,1-2H3;1H

InChI Key

HEDIBJACMYGXDN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride typically involves the reaction of 2-propylpyrazole with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 2-Propyl substituent : Enhances lipophilicity and steric bulk.
  • Hydrochloride salt : Improves aqueous solubility.

Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Heterocycle Substituents Molecular Formula Key Properties/Applications Reference
N-[(2-Propylpyrazol-3-yl)methyl]propan-1-amine hydrochloride Pyrazole 2-Propyl, propan-1-amine (HCl salt) C10H20ClN3* Potential kinase inhibition, drug design Target
N-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]methyl}-1-propanamine hydrochloride 1,3,4-Oxadiazole 2-Thienyl, propan-1-amine (HCl salt) C10H14ClN3OS High HPLC purity (>99.8%); antiviral?
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride 1,2,4-Triazole 1-Methyl, propan-1-amine (HCl salt) C6H13ClN4 Pharmaceuticals, agrochemicals
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridinyl, cyclopropylamine C12H15N5 Moderate yield (17.9%), kinase studies
SLF108185117 (3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine HCl) 1,2,4-Oxadiazole 4-Decylphenyl, propan-1-amine (HCl) C21H34ClN3O High lipophilicity, membrane transport

*Estimated molecular formula based on structure.

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